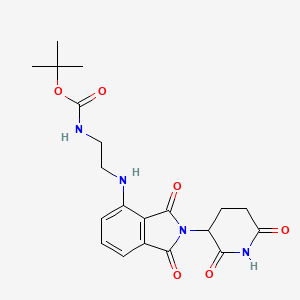

Thalidomide-NH-(CH2)2-NH-Boc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H24N4O6 |

|---|---|

Molecular Weight |

416.4 g/mol |

IUPAC Name |

tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate |

InChI |

InChI=1S/C20H24N4O6/c1-20(2,3)30-19(29)22-10-9-21-12-6-4-5-11-15(12)18(28)24(17(11)27)13-7-8-14(25)23-16(13)26/h4-6,13,21H,7-10H2,1-3H3,(H,22,29)(H,23,25,26) |

InChI Key |

CTBFCHXDKXTELK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Thalidomide-NH-(CH2)2-NH-Boc: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of Thalidomide-NH-(CH2)2-NH-Boc, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This intermediate incorporates the cereblon (CRBN) E3 ligase-binding moiety derived from thalidomide, connected to a Boc-protected ethylenediamine (B42938) linker, enabling further conjugation to target protein ligands.

Core Synthesis Strategy

The synthesis of this compound is typically achieved through a convergent three-step process. This involves the independent preparation of two key precursors: 4-fluorothalidomide and mono-Boc-protected ethylenediamine. The final step involves a nucleophilic aromatic substitution reaction to couple these two fragments.

Experimental Protocols

Step 1: Synthesis of 4-Fluorothalidomide

The synthesis of 4-fluorothalidomide is achieved through the condensation of 3-fluorophthalic anhydride with 3-aminopiperidine-2,6-dione.

Methodology: A mixture of 3-fluorophthalic anhydride and 3-aminopiperidine-2,6-dione hydrochloride is heated in a suitable solvent, such as acetic acid or pyridine, often in the presence of a mild base like sodium acetate (B1210297) to neutralize the hydrochloride salt. The reaction mixture is typically refluxed for several hours. Upon cooling, the product precipitates and can be collected by filtration and purified by recrystallization.

| Reagent | Molar Eq. | Purity | Notes |

| 3-Fluorophthalic Anhydride | 1.0 | >98% | Starting material |

| 3-Aminopiperidine-2,6-dione HCl | 1.0 | >98% | Reagent |

| Sodium Acetate | 1.1 | >99% | Base |

| Acetic Acid | - | Glacial | Solvent |

Step 2: Synthesis of N-(tert-butoxycarbonyl)-ethylenediamine (N-Boc-ethylenediamine)

This procedure outlines the selective mono-protection of ethylenediamine.[1]

Methodology: To a solution of ethylenediamine in a suitable solvent like absolute ethanol, tert-butyl phenyl carbonate is added.[1] The reaction mixture is heated to a gentle reflux overnight. After cooling, the reaction mixture is concentrated, and the pH is adjusted to approximately 3 with aqueous HCl, followed by extraction with dichloromethane (B109758) to remove any di-protected byproduct and unreacted starting material. The aqueous phase is then basified to pH 12 with aqueous NaOH and extracted with dichloromethane. The combined organic extracts are dried and concentrated to yield the product as an oil.[1]

| Reagent | Molar Eq. | Purity | Notes |

| Ethylenediamine | 1.0 | >99% | Starting material |

| tert-Butyl phenyl carbonate | 1.0 | >98% | Boc-protecting agent[1] |

| Absolute Ethanol | - | Anhydrous | Solvent[1] |

| 2M HCl | - | Aqueous | For workup[1] |

| 2M NaOH | - | Aqueous | For workup[1] |

| Dichloromethane | - | ACS grade | Extraction solvent[1] |

Quantitative Data: A reported yield for this reaction is approximately 51%.[1]

Step 3: Synthesis of this compound

The final product is synthesized via a nucleophilic aromatic substitution reaction between 4-fluorothalidomide and N-Boc-ethylenediamine.

Methodology: To a solution of 4-fluorothalidomide and N-Boc-ethylenediamine in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) is added. The mixture is then heated, for instance, to 120°C for 30 minutes. The progress of the reaction is monitored until the starting material is consumed. The final product is then purified from the reaction mixture using preparative high-performance liquid chromatography (prep-HPLC).

| Reagent | Molar Eq. | Purity | Notes |

| 4-Fluorothalidomide | 1.0 | >95% | Starting material |

| N-Boc-ethylenediamine | 1.0 | >98% | Reagent |

| DIEA | 2.0 | >99% | Base |

| DMSO | - | Anhydrous | Solvent |

Summary of Quantitative Data

| Step | Product | Starting Materials | Key Reagents | Solvent | Temperature | Time | Yield |

| 1 | 4-Fluorothalidomide | 3-Fluorophthalic anhydride, 3-Aminopiperidine-2,6-dione HCl | Sodium Acetate | Acetic Acid | Reflux | Several hours | High |

| 2 | N-Boc-ethylenediamine | Ethylenediamine, tert-Butyl phenyl carbonate | - | Ethanol | Reflux (max 80°C) | 18 hours | ~51%[1] |

| 3 | This compound | 4-Fluorothalidomide, N-Boc-ethylenediamine | DIEA | DMSO | 120°C | 30 minutes | Variable (purification dependent) |

Concluding Remarks

The synthesis of this compound is a well-established process that is fundamental to the construction of a wide range of PROTACs. The procedures outlined in this guide are based on established chemical principles and published methodologies, providing a solid foundation for researchers in the field of targeted protein degradation. Careful execution of each step and appropriate purification techniques are crucial for obtaining the final product in high purity.

References

A Technical Guide to Thalidomide-NH-(CH2)2-NH-Boc: A Key Intermediate in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of Thalidomide-NH-(CH2)2-NH-Boc, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, enabling the targeted degradation of specific proteins implicated in a variety of diseases.

Core Chemical Properties

This compound, systematically named tert-butyl (2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)carbamate, is a derivative of thalidomide (B1683933) functionalized with a Boc-protected ethylenediamine (B42938) linker. This modification is crucial for its role as an intermediate in the synthesis of heterobifunctional PROTAC molecules. The Boc (tert-butyloxycarbonyl) protecting group can be readily removed under acidic conditions, revealing a primary amine that can be coupled to a linker connected to a target protein ligand.[1]

Below is a summary of its key chemical properties:

| Property | Value | Reference |

| IUPAC Name | tert-butyl (2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)carbamate) | N/A |

| CAS Number | 1957235-57-2 | [1] |

| Molecular Formula | C20H25N5O6 | N/A |

| Molecular Weight | 431.44 g/mol | N/A |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO | N/A |

| Storage | Store at -20°C | N/A |

Synthesis and Characterization

Representative Synthesis Protocol

Step 1: Synthesis of 4-Fluorothalidomide

4-Fluorothalidomide can be synthesized by reacting 4-fluorophthalic anhydride (B1165640) with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in the presence of a base like sodium acetate (B1210297) in acetic acid. The reaction mixture is typically heated to reflux for several hours. Upon cooling, the 4-fluorothalidomide product precipitates and can be collected by filtration.

Step 2: Coupling with N-Boc-ethylenediamine

4-Fluorothalidomide is then reacted with N-Boc-ethylenediamine in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction is typically stirred at an elevated temperature to facilitate the nucleophilic aromatic substitution.

Reaction Scheme:

Caption: Synthesis of this compound.

Purification and Characterization:

The crude product is purified using column chromatography on silica (B1680970) gel. The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Spectroscopic Data

Based on the structure and data from analogous thalidomide derivatives, the following are expected spectroscopic characteristics:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the phthalimide (B116566) aromatic protons, the glutarimide (B196013) ring protons, the ethylenediamine linker protons, and the Boc protecting group protons. The aromatic region would show characteristic splitting patterns for a 1,2,4-trisubstituted benzene (B151609) ring. |

| ¹³C NMR | Resonances for the carbonyl carbons of the phthalimide and glutarimide rings, the aromatic carbons, the aliphatic carbons of the ethylenediamine linker and glutarimide ring, and the carbons of the Boc group. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

Role in PROTAC Technology and Signaling Pathway

This compound is a cornerstone in the construction of CRBN-recruiting PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.

Mechanism of Action

-

Ternary Complex Formation: A PROTAC molecule, synthesized using the deprotected form of this compound, simultaneously binds to the target Protein of Interest (POI) and the CRBN E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage another target protein molecule.

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflows

The utility of this compound lies in its straightforward incorporation into a PROTAC synthesis workflow.

Caption: Workflow for PROTAC synthesis and evaluation.

Boc Deprotection Protocol

A common method for Boc deprotection involves treating the Boc-protected amine with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).

-

Dissolve this compound in DCM.

-

Add TFA dropwise to the solution at 0 °C.

-

Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess TFA under reduced pressure to yield the amine salt, which can be used directly in the next step or neutralized with a base.

Conclusion

This compound is an indispensable tool for researchers engaged in the development of PROTACs for targeted protein degradation. Its well-defined role as a CRBN ligand and the synthetic tractability of its Boc-protected amine linker make it a versatile starting point for the creation of novel therapeutics. This guide provides the foundational knowledge required for its effective utilization in the design and synthesis of next-generation protein degraders.

References

The Clinical Cornerstone of PROTACs: A Technical Guide to the Mechanism of Action of Thalidomide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the unprecedented ability to selectively eliminate target proteins rather than merely inhibiting their function. This is accomplished by co-opting the cell's endogenous ubiquitin-proteasome system. At the heart of many successful PROTACs lies a derivative of the controversial yet ultimately redemptive molecule, thalidomide (B1683933). Initially developed as a sedative, thalidomide's tragic teratogenic effects led to its withdrawal. However, decades of research have not only led to its repurposing for treating multiple myeloma and leprosy but also to the discovery of its direct cellular target: the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This pivotal discovery has paved the way for the rational design of a new generation of therapeutics, with thalidomide and its analogs, lenalidomide (B1683929) and pomalidomide, serving as powerful "molecular glues" to recruit CRBN for targeted protein degradation.[1][3][4]

This in-depth technical guide will elucidate the core mechanism of action of thalidomide derivatives in PROTACs, provide quantitative data on their binding and degradation efficacy, detail key experimental protocols for their characterization, and visualize the critical signaling pathways and experimental workflows.

Core Mechanism of Action: Hijacking the CRL4^CRBN^ E3 Ligase

The therapeutic and toxicological effects of thalidomide and its derivatives are mediated through their binding to Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2][4] This complex is a key component of the ubiquitin-proteasome system, the cell's primary machinery for protein degradation.[1]

A thalidomide-based PROTAC is a heterobifunctional molecule comprising three key components:

-

A warhead that binds to the protein of interest (POI).

-

An E3 ligase ligand , which is a thalidomide derivative (e.g., thalidomide, lenalidomide, pomalidomide).

-

A linker that connects the warhead and the E3 ligase ligand.[3]

The mechanism of action unfolds as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI via its warhead and to CRBN via its thalidomide-derivative moiety. This brings the POI and the CRL4^CRBN^ E3 ligase complex into close proximity, forming a ternary complex.[1]

-

Ubiquitination: This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The CRL4^CRBN^ complex, with its RING-box protein 1 (ROC1) component, catalyzes this transfer.[1]

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome, a large protein complex that breaks down unwanted or damaged proteins into smaller peptides.[3][5]

-

Recycling: After the degradation of the POI, the PROTAC molecule is released and can engage another POI and E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules.

This process effectively eliminates the target protein from the cell, offering a distinct advantage over traditional inhibitors that only block the protein's function.

Signaling Pathway of Thalidomide-Based PROTAC Action

The signaling cascade initiated by a thalidomide-based PROTAC leading to target protein degradation can be visualized as follows:

Quantitative Data on Thalidomide Derivatives and PROTACs

The efficacy of a thalidomide-based PROTAC is influenced by several factors, including the binding affinity of its components and its ability to induce degradation of the target protein.

Binding Affinities of Thalidomide Derivatives to Cereblon (CRBN)

The binding affinity of thalidomide and its analogs to CRBN is a critical determinant of PROTAC efficacy. Pomalidomide and lenalidomide generally exhibit higher affinity for CRBN compared to thalidomide.

| Compound | Binding Affinity (Kd/Ki/IC50) | Assay Method | Reference |

| Thalidomide | ~250 nM (Ki) | Competitive Titration | [1] |

| (S)-thalidomide | ~10-fold stronger than (R)-enantiomer | Competitive Elution Assay | [4] |

| Lenalidomide | ~178 nM (Ki) | Competitive Titration | [1] |

| Lenalidomide | 0.64 µM (Kd) | Isothermal Titration Calorimetry (ITC) | [6] |

| Pomalidomide | ~157 nM (Ki) | Competitive Titration | [1] |

| Pomalidomide | 264 ± 18 nM (Kd) | Surface Plasmon Resonance (SPR) | |

| Pomalidomide | 6.4 nM (IC50) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | |

| Iberdomide | Higher than lenalidomide and pomalidomide | Not Specified | [7] |

Note: Binding affinities can vary depending on the specific experimental conditions and protein constructs used.

Degradation Potency of Thalidomide-Based PROTACs

The degradation efficiency of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-825 (Pomalidomide-based) | BRD4 | Jurkat | < 1 | > 95 | [8] |

| Representative BRD4 PROTAC | BRD4 | Not Specified | 1.8 | > 90 | |

| PROTAC 1 (Pomalidomide-based) | BRD4 | Burkitt's lymphoma cells | < 1 | Not Specified | [9] |

| PROTAC 4 (Lenalidomide-based) | BRD4 | MV-4-11 | 0.0083 | Not Specified | [9] |

| PTD10 (Pomalidomide-based) | BTK | Ramos | 0.5 ± 0.2 | > 95 | [10] |

| Ibrutinib-based PROTAC | BTK | HBL1 | 6.3 | Not Specified | [] |

| MT-809 | BTK | THP1 | ~12 | > 99 | [12] |

| DD 03-171 | BTK | Not Specified | 5.1 | Not Specified | [13] |

Key Experimental Protocols

Characterizing the mechanism of action and efficacy of thalidomide-based PROTACs requires a suite of specialized biochemical and cellular assays.

Ternary Complex Formation Assay (NanoBRET™)

This assay quantitatively measures the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay. A NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-tagged protein (acceptor) are expressed in cells. Upon formation of the ternary complex induced by the PROTAC, the donor and acceptor are brought into close proximity (<10 nm), allowing for energy transfer from the NanoLuc® substrate to the HaloTag® ligand, resulting in a detectable BRET signal that is proportional to the extent of complex formation.

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in appropriate media.

-

Co-transfect cells with plasmids encoding NanoLuc®-POI and HaloTag®-CRBN.

-

-

Cell Plating:

-

Plate transfected cells in white, solid-bottom 96- or 384-well assay plates.

-

-

Compound Treatment:

-

Prepare serial dilutions of the PROTAC in Opti-MEM™.

-

(Optional) To distinguish ternary complex formation from subsequent degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 2-4 hours before adding the PROTAC.

-

Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).

-

-

Reagent Addition:

-

Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™.

-

Add the detection reagent to each well.

-

-

Signal Measurement:

-

Incubate the plate at room temperature for 10-15 minutes to allow the signal to stabilize.

-

Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

-

Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Bmax values.

-

In Vitro Ubiquitination Assay

This assay biochemically validates that the PROTAC can induce the ubiquitination of the POI by the recruited E3 ligase.

Principle: Recombinant E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), E3 ligase (CRL4^CRBN^), ubiquitin, ATP, the POI, and the PROTAC are combined in a reaction mixture. The ubiquitination of the POI is then detected by Western blotting.

Methodology:

-

Reaction Setup:

-

On ice, combine the following in a microcentrifuge tube:

-

Ubiquitin-activating enzyme (E1)

-

Ubiquitin-conjugating enzyme (E2)

-

Recombinant CRL4^CRBN^ complex

-

Recombinant POI

-

Ubiquitin

-

ATP

-

PROTAC (or DMSO as a vehicle control)

-

Reaction Buffer

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Reaction Quenching:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

-

Western Blot Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Probe the membrane with a primary antibody specific for the POI.

-

Incubate with an HRP-conjugated secondary antibody.

-

Visualize the bands using an enhanced chemiluminescence (ECL) substrate. A ladder of higher molecular weight bands corresponding to the ubiquitinated POI should be observed in the presence of the PROTAC.

-

Protein Degradation Assay (Western Blot)

This is the standard method to quantify the reduction in the levels of the target protein in cells following PROTAC treatment.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Aspirate the media and wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody against the POI.

-

To ensure equal loading, also probe with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the POI band to the intensity of the corresponding housekeeping protein band.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control.

-

Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

-

Global Proteomics for Off-Target Analysis (Mass Spectrometry)

This unbiased approach is crucial for assessing the selectivity of a PROTAC across the entire proteome.

Methodology:

-

Sample Preparation:

-

Treat cells with the PROTAC at a concentration that achieves maximal target degradation and a vehicle control.

-

Lyse the cells and digest the proteins into peptides using trypsin.

-

-

Isobaric Labeling:

-

Label the peptide samples from different treatment conditions with tandem mass tags (TMT) or similar isobaric tags for multiplexed analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the labeled peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Process the raw mass spectrometry data to identify and quantify proteins.

-

Determine the relative abundance of each protein in the PROTAC-treated samples compared to the vehicle control.

-

Identify proteins that are significantly downregulated to assess on-target efficacy and potential off-target degradation.

-

Conclusion

The discovery of Cereblon as the target of thalidomide has transformed our understanding of this historic drug and has provided a powerful tool for the development of novel therapeutics. Thalidomide derivatives are a cornerstone of PROTAC technology, enabling the targeted degradation of a wide range of disease-causing proteins. A thorough understanding of their mechanism of action, coupled with rigorous quantitative analysis and the application of detailed experimental protocols, is essential for the successful design and optimization of the next generation of protein-degrading drugs. As our knowledge of the intricacies of ternary complex formation and the broader landscape of E3 ligases continues to expand, the future of thalidomide-inspired protein degraders holds immense promise for addressing a wide range of human diseases.

References

- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 3. aragen.com [aragen.com]

- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]

- 8. benchchem.com [benchchem.com]

- 9. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DD 03-171 | Active Degraders: R&D Systems [rndsystems.com]

Structural Analysis of Thalidomide-NH-(CH2)2-NH-Boc: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural and synthetic overview of Thalidomide-NH-(CH2)2-NH-Boc, a critical building block in the development of Proteolysis-Targeting Chimeras (PROTACs). As a derivative of thalidomide (B1683933), this molecule serves as a Cereblon (CRBN) E3 ubiquitin ligase ligand, equipped with a Boc-protected ethylenediamine (B42938) linker for further conjugation to a target protein ligand.[1] This document details the synthetic pathway, experimental protocols, and in-depth structural characterization based on spectroscopic data. All quantitative information is summarized for clarity, and key processes are visualized using logical diagrams to aid researchers, scientists, and drug development professionals in the application of this versatile intermediate.

Introduction

Thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs), have been repurposed and extensively studied for their anticancer and immunomodulatory effects.[2] A key mechanism of their action is the recruitment of the E3 ubiquitin ligase Cereblon (CRBN).[3] This property has been harnessed in the development of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins by bringing them into proximity with an E3 ligase.[3][4]

This compound (tert-butyl (2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)carbamate) is a foundational intermediate for the synthesis of CRBN-based PROTACs. It comprises the thalidomide core for CRBN binding and an ethylenediamine linker with a terminal tert-butyloxycarbonyl (Boc) protecting group.[1] The Boc group can be readily removed under acidic conditions, allowing for the covalent attachment of a linker connected to a ligand for a protein of interest.[1] This guide provides a detailed examination of its structure and synthesis.

Synthesis and Experimental Protocols

The synthesis of this compound is a two-step process. The first step involves the selective mono-Boc protection of ethylenediamine. The second step is a nucleophilic aromatic substitution (SNA_r) reaction where the free amine of the mono-Boc-protected ethylenediamine displaces a fluorine atom on 4-fluorothalidomide.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

4-Fluorothalidomide

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

-

Brine solution

Step 1: Selective Mono-Boc Protection of Ethylenediamine

This protocol is adapted from established methods for the selective mono-protection of diamines.[2][5][6][7]

-

Reaction Setup: In a round-bottom flask, dissolve ethylenediamine (4.0 equivalents) in dichloromethane (DCM). The large excess of the diamine statistically favors mono-substitution.[2]

-

Addition of Boc₂O: Cool the solution to 0 °C in an ice bath. Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM and add it dropwise to the stirred ethylenediamine solution over a period of 1-2 hours. Slow addition is crucial to maintain a low local concentration of the protecting agent, which minimizes the formation of the di-Boc protected byproduct.[2]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure. Add deionized water to the residue and extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product, N-Boc-ethylenediamine, can be purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of this compound

This step involves the conjugation of N-Boc-ethylenediamine to the thalidomide core.[8]

-

Reaction Setup: In a reaction vessel, dissolve 4-fluorothalidomide (1.0 equivalent) and N-Boc-ethylenediamine (1.2 equivalents) in dimethyl sulfoxide (DMSO).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice water. A precipitate will form.

-

Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Structural Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for the title compound, based on the analysis of its constituent fragments and data from structurally related molecules.[9][10]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.10 | s | 1H | Glutarimide (B196013) -NH |

| ~8.50 | t | 1H | Phthalimide-NH-CH₂ |

| ~7.60 | dd | 1H | Aromatic CH (Phthalimide) |

| ~7.10-7.20 | m | 2H | Aromatic CH (Phthalimide) |

| ~6.80 | t | 1H | Boc -NH |

| ~5.10 | dd | 1H | Glutarimide α-CH |

| ~3.40 | q | 2H | Phthalimide-NH-CH₂ |

| ~3.15 | q | 2H | Boc-NH-CH₂ |

| ~2.80-2.95 | m | 1H | Glutarimide β-CH₂ (axial) |

| ~2.55-2.65 | m | 1H | Glutarimide β-CH₂ (equatorial) |

| ~2.00-2.10 | m | 2H | Glutarimide γ-CH₂ |

| 1.38 | s | 9H | Boc -(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~172.8 | Glutarimide C=O |

| ~170.1 | Glutarimide C=O |

| ~168.5 | Phthalimide (B116566) C=O |

| ~167.3 | Phthalimide C=O |

| ~155.6 | Boc C=O |

| ~145.8 | Aromatic C-NH (Phthalimide) |

| ~136.5 | Aromatic CH (Phthalimide) |

| ~132.0 | Aromatic C-C=O (Phthalimide) |

| ~120.5 | Aromatic CH (Phthalimide) |

| ~115.8 | Aromatic C-C=O (Phthalimide) |

| ~111.3 | Aromatic CH (Phthalimide) |

| ~77.9 | Boc -C(CH₃)₃ |

| ~48.9 | Glutarimide α-CH |

| ~42.1 | Phthalimide-NH-CH₂ |

| ~39.8 | Boc-NH-CH₂ |

| ~31.2 | Glutarimide β-CH₂ |

| ~28.2 | Boc -(CH₃)₃ |

| ~22.5 | Glutarimide γ-CH₂ |

Table 3: Mass Spectrometry and IR Data

| Technique | Expected Value |

| ESI-MS | [M+H]⁺ ≈ 417.18 g/mol for C₂₁H₂₄N₄O₆ |

| IR (cm⁻¹) | ~3350 (N-H stretch), ~1770 & ~1700 (C=O imide stretches), ~1680 (C=O amide) |

Structural Features and Significance

The structure of this compound is designed for modular PROTAC synthesis.

-

Thalidomide Core: The phthalimide and glutarimide rings are the pharmacophore responsible for binding to the Cereblon (CRBN) protein.[11] Structural studies have shown that the glutarimide ring inserts into a tri-tryptophan pocket on the CRBN surface.[3]

-

Ethylenediamine Linker: This short, flexible alkyl linker provides a spacer between the CRBN ligand and the future point of attachment for the target protein ligand. The length and composition of the linker are critical variables in PROTAC design, influencing the stability and efficacy of the final degrader molecule.[4]

-

Boc Protecting Group: The tert-butyloxycarbonyl group is a robust acid-labile protecting group. Its presence allows for the stable storage and handling of the molecule while preventing unwanted side reactions at the terminal amine. Its clean removal under acidic conditions provides a free primary amine ready for coupling reactions, such as amide bond formation, to complete the PROTAC synthesis.[1]

Conclusion

This compound is a pivotal intermediate in the field of targeted protein degradation. This guide provides the essential technical information for its synthesis and structural characterization, intended to facilitate its use in the development of novel PROTAC-based therapeutics. The detailed protocols and compiled spectroscopic data serve as a valuable resource for researchers in medicinal chemistry and drug discovery. The modular nature of this molecule, combining a potent E3 ligase ligand with a readily functionalizable linker, ensures its continued relevance in the design of next-generation pharmaceuticals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. bioorg.org [bioorg.org]

- 6. researchgate.net [researchgate.net]

- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 8. benchchem.com [benchchem.com]

- 9. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Stability of the Boc Protecting Group in Thalidomide-NH-(CH2)2-NH-Boc: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and biotechnological applications. Its widespread use stems from its robust stability under a variety of conditions and its facile, selective removal under acidic conditions.[1][2] In the context of targeted protein degradation, the molecule Thalidomide-NH-(CH2)2-NH-Boc serves as a critical building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] This guide provides a comprehensive technical overview of the stability of the Boc protecting group in this specific thalidomide (B1683933) derivative, offering insights into its chemical behavior and providing detailed experimental protocols for its stability assessment.

The thalidomide moiety acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), while the Boc-protected diaminoethane linker provides a versatile handle for conjugation to a target protein ligand.[3][5] The stability of the Boc group is paramount during the synthesis, purification, and storage of this intermediate to ensure the successful construction of the final PROTAC molecule. Conversely, its predictable and clean removal is necessary for the subsequent coupling reactions.

Core Principles of Boc Group Stability

The stability of the Boc group is fundamentally dictated by its susceptibility to acid-catalyzed hydrolysis. The mechanism involves the protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then typically forms isobutene and carbon dioxide.[2] This acid lability makes the Boc group orthogonal to many other protecting groups, such as the base-labile Fmoc and the hydrogenolysis-cleavable Cbz groups. Generally, the Boc group is stable under basic, nucleophilic, and reductive conditions.[1]

Quantitative Stability Data

The rate of acid-catalyzed deprotection is highly dependent on the strength of the acid and the solvent system employed. Studies on other Boc-protected amines have shown that deprotection with strong acids like hydrochloric acid can exhibit second-order kinetics with respect to the acid concentration.[6] In contrast, deprotection with trifluoroacetic acid (TFA) can show a more complex, inverse kinetic dependence on the trifluoroacetate (B77799) concentration.[6]

Thermal deprotection is also a viable method for Boc group removal, often performed at elevated temperatures in solvents like methanol (B129727) or 2,2,2-trifluoroethanol (B45653) (TFE). The efficiency of thermal deprotection is influenced by the nature of the amine, with aryl N-Boc groups generally being more labile than alkyl N-Boc groups.

The following table summarizes the expected stability of the Boc group in this compound under various conditions, based on established principles.

| Condition Category | Reagent/Condition | Expected Stability of Boc Group | Notes |

| Acidic | Strong Acids (e.g., TFA, HCl) | Labile | Rapid cleavage at room temperature. |

| Mild Acids (e.g., Acetic Acid) | Moderately Stable | Slow cleavage may occur over extended periods or at elevated temperatures. | |

| Aqueous Acid (pH < 4) | Potentially Labile | Stability is pH and temperature-dependent. | |

| Basic | Strong Bases (e.g., NaOH, KOH) | Stable | Generally stable to hydrolysis. |

| Amine Bases (e.g., Piperidine) | Stable | Orthogonal to Fmoc deprotection conditions. | |

| Nucleophilic | Amines, Thiols | Stable | Resistant to typical nucleophilic attack. |

| Reductive | Catalytic Hydrogenation (H2/Pd) | Stable | Orthogonal to Cbz deprotection conditions. |

| Oxidative | Common Oxidizing Agents | Generally Stable | Stability may vary depending on the specific agent. |

| Thermal | High Temperature (>100 °C) | Potentially Labile | Cleavage can occur, influenced by solvent and temperature. |

Experimental Protocols

To quantitatively assess the stability of the Boc group in this compound, a forced degradation study coupled with a stability-indicating HPLC method is recommended.[7][8]

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial to separate the intact parent compound from its potential degradation products, including the deprotected amine and any degradation products of the thalidomide core.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.[1][9]

-

Mobile Phase: A gradient elution is recommended to ensure separation of compounds with different polarities.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).

-

Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds. A typical gradient could be 10-90% B over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm or 297 nm, where thalidomide and its derivatives exhibit strong absorbance.[1][9]

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study

This study will expose this compound to a range of stress conditions to evaluate the stability of the Boc group.[7][8]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis:

-

Dilute the stock solution with 0.1 M HCl.

-

Incubate samples at room temperature and an elevated temperature (e.g., 60 °C).

-

Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

-

Basic Hydrolysis:

-

Dilute the stock solution with 0.1 M NaOH.

-

Follow the same incubation and sampling procedure as for acidic hydrolysis.

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

-

-

Neutral Hydrolysis:

-

Dilute the stock solution with water.

-

Follow the same incubation and sampling procedure.

-

-

Oxidative Degradation:

-

Dilute the stock solution with a solution of 3% hydrogen peroxide.

-

Incubate at room temperature and collect samples at various time points.

-

-

Thermal Degradation:

-

Incubate the solid compound and a solution of the compound at an elevated temperature (e.g., 80 °C).

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber.

-

Analyze samples at various time points and compare with a control sample stored in the dark.

-

-

-

Analysis: Analyze all samples using the validated stability-indicating HPLC method. The percentage of the remaining parent compound and the formation of degradation products should be quantified.

Signaling Pathways and Experimental Workflows

The primary utility of this compound is in the synthesis of PROTACs. The workflow for its use and the mechanism of action of the resulting PROTAC are depicted below.

Caption: Synthetic workflow for the generation of a PROTAC molecule.

References

- 1. ijirmf.com [ijirmf.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Molecular mechanisms of thalidomide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmtech.com [pharmtech.com]

- 8. ijsdr.org [ijsdr.org]

- 9. ajpaonline.com [ajpaonline.com]

solubility profile of Thalidomide-NH-(CH2)2-NH-Boc in different solvents

This technical guide provides an in-depth overview of the solubility characteristics of Thalidomide-NH-(CH2)2-NH-Boc, a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] A thorough understanding of the solubility of this molecule is critical for researchers, scientists, and drug development professionals to ensure reliable experimental results and to inform formulation strategies. Due to the limited publicly available solubility data for this specific molecule, this guide also presents data for structurally similar compounds to provide a predictive solubility profile.

Predicted Solubility Profile

The solubility of a compound is influenced by its physicochemical properties, including polarity, hydrogen bonding capacity, and crystal lattice energy. Based on the structure of this compound, which contains both a hydrophobic Boc-protecting group and a polar thalidomide (B1683933) core, its solubility is expected to vary significantly across different solvents.

The following table summarizes the expected and known solubility of this compound and related compounds in common laboratory solvents. It is important to note that much of this data is inferred from structurally similar molecules and should be confirmed experimentally.

| Solvent | Compound | Predicted/Known Solubility | Notes |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Thalidomide-NH-C4-NH-Boc | 100 mg/mL (224.98 mM)[2] | Ultrasonic assistance may be required. Hygroscopic DMSO can reduce solubility.[2][3][4] |

| This compound | Likely high | Similar to other Boc-protected thalidomide derivatives. | |

| Thalidomide | Soluble[5] | ||

| Dimethylformamide (DMF) | Thalidomide | Soluble[5] | |

| This compound | Likely soluble | ||

| Polar Protic Solvents | |||

| Ethanol | Thalidomide-NH-C4-NH-Boc | 2 mg/mL[3] | |

| Thalidomide | Sparingly soluble in boiling ethanol[5] | ||

| This compound | Likely sparingly soluble | ||

| Methanol | Thalidomide | Sparingly soluble[5] | |

| This compound | Likely sparingly soluble | ||

| Water | Thalidomide-NH-C4-NH-Boc | Insoluble[3] | |

| This compound | Expected to be insoluble | The hydrophobic Boc group and the largely nonpolar core limit aqueous solubility. | |

| Nonpolar Solvents | |||

| Dichloromethane (DCM) | Thalidomide | Almost insoluble[5] | |

| This compound | Likely poorly soluble | ||

| Ethyl Acetate (EtOAc) | Thalidomide | Almost insoluble[5] | |

| This compound | Likely poorly soluble | ||

| Hexane | Thalidomide | Almost insoluble[5] | |

| This compound | Likely insoluble | ||

| Other Solvents | |||

| Dioxane | Thalidomide | Soluble[5] | |

| This compound | Likely soluble | ||

| Tetrahydrofuran (THF) | Thalidomide | Soluble[5] | |

| This compound | Likely soluble | ||

| Acetone | Thalidomide | Sparingly soluble[5] | |

| This compound | Likely sparingly soluble |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is essential for drug discovery and development.[6][7][8] Two common methods for assessing solubility are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock to an aqueous buffer.[6][9] This method is often used in early-stage drug discovery due to its high-throughput nature.[6][9]

Detailed Protocol:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

-

Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.

-

Addition of Aqueous Buffer: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: The plate is sealed and incubated at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours).

-

Detection and Quantification: The amount of precipitated compound is measured. This can be done directly by measuring the turbidity of the solution using nephelometry.[6][10] Alternatively, the undissolved compound can be removed by filtration or centrifugation, and the concentration of the remaining soluble compound in the filtrate/supernatant is quantified using methods such as UV-Vis spectroscopy or LC-MS.[6]

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility, often referred to as equilibrium solubility, is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase.[7] This is considered the "true" solubility of a compound and is a critical parameter for formulation development.[7][9] The shake-flask method is the gold standard for determining thermodynamic solubility.[11]

Detailed Protocol:

-

Preparation: An excess amount of solid this compound is added to a vial containing the solvent of interest.

-

Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Filtration: The supernatant is carefully filtered through a low-binding filter (e.g., PTFE) to remove any remaining solid particles.[12]

-

Quantification: The concentration of the compound in the clear filtrate is determined using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[12] A calibration curve is used for accurate quantification.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Solvent Polarity: The principle of "like dissolves like" is a key determinant.[12] Polar solvents are more likely to dissolve polar molecules, while nonpolar solvents are better for nonpolar compounds. Given the mixed polarity of the target molecule, a range of solvents should be tested.

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.

-

pH (for aqueous solutions): The presence of ionizable groups can significantly impact aqueous solubility. The thalidomide moiety has an acidic imide proton, and the secondary amine in the linker can be protonated. Therefore, the pH of the aqueous medium will affect the ionization state and, consequently, the solubility.

-

Solid-State Properties: The crystalline form (polymorphism) of the compound can affect its solubility. Amorphous forms are generally more soluble than crystalline forms.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. enamine.net [enamine.net]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of Thalidomide-NH-(CH₂)₂-NH-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Thalidomide-NH-(CH₂)₂-NH-Boc, a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), enabling the recruitment of this enzyme to a target protein for degradation. While specific experimental data for this particular Boc-protected intermediate is not extensively published, this guide outlines the fundamental assays and expected outcomes based on the well-characterized interactions of thalidomide (B1683933) and its analogs with CRBN.

Introduction to Thalidomide-NH-(CH₂)₂-NH-Boc in PROTAC Development

Thalidomide-NH-(CH₂)₂-NH-Boc is a derivative of thalidomide functionalized with a Boc-protected ethylenediamine (B42938) linker. This modification allows for its covalent conjugation to a ligand for a target protein of interest, forming a heterobifunctional PROTAC. The thalidomide moiety is responsible for binding to CRBN, a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1][2] The primary role of this intermediate is to act as a building block in the modular synthesis of CRBN-recruiting PROTACs.[3] Its in vitro evaluation is crucial to confirm its ability to engage CRBN before its incorporation into a final PROTAC molecule.

Quantitative Data Presentation: Representative Binding Affinities

The binding affinity of the thalidomide core to CRBN is the critical parameter for the function of Thalidomide-NH-(CH₂)₂-NH-Boc. The following table summarizes representative binding affinities for thalidomide and its well-known analogs, which are expected to be comparable to the molecule of interest.

| Compound | Assay Method | Binding Affinity (IC₅₀/Kᵢ/Kₐ) | Reference |

| Thalidomide | Fluorescence Polarization (FP) | IC₅₀: ~7.8 µM | [4] |

| Pomalidomide (B1683931) | Fluorescence Polarization (FP) | IC₅₀: ~154 nM | [5] |

| Lenalidomide | Fluorescence Polarization (FP) | IC₅₀: ~269 nM | [5] |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | Kₐ: ~1.2 x 10⁵ M⁻¹ | [6] |

Note: The binding affinities can vary depending on the specific assay conditions and the constructs of the CRBN protein used.

Experimental Protocols

The in vitro evaluation of a CRBN ligand like Thalidomide-NH-(CH₂)₂-NH-Boc typically involves biochemical and cell-based assays to determine its binding affinity and target engagement.

This assay measures the ability of a test compound to displace a fluorescently labeled thalidomide tracer from the CRBN-DDB1 complex.

Materials:

-

Purified recombinant human CRBN/DDB1 complex.

-

Fluorescently labeled thalidomide tracer (e.g., Cy5-labeled Thalidomide or Bodipy-thalidomide).[5][7]

-

Test compound: Thalidomide-NH-(CH₂)₂-NH-Boc (after deprotection of the Boc group).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Black, low-binding microtiter plates.

Protocol:

-

Prepare a solution of the CRBN/DDB1 complex and the fluorescent tracer in the assay buffer. The concentration of the complex should be in the low nanomolar range, and the tracer concentration should be at its Kₐ value.

-

Serially dilute the test compound in the assay buffer.

-

In a microtiter plate, add the CRBN/DDB1-tracer complex to each well.

-

Add the serially diluted test compound to the wells. Include wells with no compound (positive control) and wells with a known CRBN binder like pomalidomide (negative control).

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization using a suitable plate reader.

-

Plot the FP signal against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This assay quantifies the engagement of the CRBN ligand with its target in live cells.

Materials:

-

HEK293T cells.

-

Plasmid encoding a NanoLuc®-CRBN fusion protein.

-

CRBN NanoBRET™ tracer.

-

Test compound: Thalidomide-NH-(CH₂)₂-NH-Boc.

-

Opti-MEM® I Reduced Serum Medium.

-

Nano-Glo® Live Cell Reagent.

Protocol:

-

Transfect HEK293T cells with the NanoLuc®-CRBN fusion plasmid and seed them into a white 96-well plate.

-

After 24 hours, treat the cells with varying concentrations of the test compound.

-

Add the CRBN NanoBRET™ tracer to all wells at a final concentration of 0.5 µM.

-

Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

-

Add the Nano-Glo® Live Cell Reagent to all wells.

-

Read the plate on a luminometer capable of measuring BRET, recording both the donor (NanoLuc®) and acceptor (tracer) signals.

-

Calculate the BRET ratio and plot it against the test compound concentration to determine the IC₅₀ for target engagement.[8]

Mandatory Visualizations

Caption: Mechanism of action for a CRBN-recruiting PROTAC.

Caption: Workflow for evaluating a CRBN-ligand intermediate.

Caption: Logical relationship of PROTAC components.

References

- 1. benchchem.com [benchchem.com]

- 2. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. reactionbiology.com [reactionbiology.com]

- 6. benchchem.com [benchchem.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Guide to a Key PROTAC Building Block: Thalidomide-NH-(CH2)2-NH-Boc

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the spectroscopic data (NMR, MS) and a plausible synthetic protocol for the crucial PROTAC (Proteolysis Targeting Chimera) linker intermediate, tert-butyl (2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)carbamate, herein referred to as Thalidomide-NH-(CH2)2-NH-Boc. This molecule serves as a fundamental building block for constructing bifunctional degraders that recruit the E3 ubiquitin ligase Cereblon (CRBN).

Due to the limited availability of a comprehensive public data repository for this specific molecule, this guide compiles predicted spectroscopic data based on the analysis of its constituent fragments and known chemical principles. The experimental protocol is adapted from established methods for the synthesis of similar thalidomide-based PROTAC linkers.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the predicted and expected data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.60 | s | 1H | Piperidine-NH |

| ~7.65 | t, J ≈ 7.8 Hz | 1H | Ar-H |

| ~7.10 | d, J ≈ 7.2 Hz | 1H | Ar-H |

| ~6.95 | d, J ≈ 8.4 Hz | 1H | Ar-H |

| ~6.50 | t, J ≈ 5.5 Hz | 1H | Phthalimide-NH-CH₂ |

| ~5.10 | dd, J ≈ 12.5, 5.4 Hz | 1H | Piperidine-CH |

| ~4.95 | t, J ≈ 5.8 Hz | 1H | Boc-NH |

| ~3.45 | q, J ≈ 6.0 Hz | 2H | Phthalimide-NH-CH₂ |

| ~3.30 | q, J ≈ 6.0 Hz | 2H | Boc-NH-CH₂ |

| ~2.90 - 2.70 | m | 2H | Piperidine-CH₂ |

| ~2.10 - 2.00 | m | 2H | Piperidine-CH₂ |

| 1.45 | s | 9H | Boc-(CH₃)₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~172.8 | Piperidine-C=O |

| ~170.1 | Piperidine-C=O |

| ~168.5 | Phthalimide-C=O |

| ~167.3 | Phthalimide-C=O |

| ~155.8 | Boc-C=O |

| ~146.5 | Ar-C (C-NH) |

| ~136.2 | Ar-CH |

| ~132.0 | Ar-C (C-C=O) |

| ~129.5 | Ar-C (C-C=O) |

| ~118.5 | Ar-CH |

| ~110.0 | Ar-CH |

| ~78.0 | Boc-C(CH₃)₃ |

| ~49.0 | Piperidine-CH |

| ~42.0 | Phthalimide-NH-CH₂ |

| ~40.0 | Boc-NH-CH₂ |

| ~31.0 | Piperidine-CH₂ |

| ~28.2 | Boc-(CH₃)₃ |

| ~22.5 | Piperidine-CH₂ |

Solvent: DMSO-d₆

Mass Spectrometry (MS) Data

Table 3: Expected Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₂₀H₂₄N₄O₆ |

| Molecular Weight | 416.43 g/mol |

| Exact Mass | 416.1700 Da |

| [M+H]⁺ (m/z) | 417.1773 |

| [M+Na]⁺ (m/z) | 439.1592 |

| [M-Boc+H]⁺ (m/z) | 317.1246 |

Experimental Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction.

Materials:

-

4-Fluorothalidomide

-

tert-butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO, add tert-butyl (2-aminoethyl)carbamate (1.1 eq).

-

Add DIPEA (2.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, this compound.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

Caption: A flowchart of the synthesis and characterization process.

This guide provides a foundational understanding of the key characteristics and synthesis of this compound, a vital component in the development of novel therapeutics based on targeted protein degradation. Researchers are encouraged to use this information as a starting point and to perform their own analytical validation.

A Technical Guide to Thalidomide-NH-(CH2)2-NH-Boc: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Thalidomide-NH-(CH2)2-NH-Boc, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This bifunctional molecule serves as a precursor to a linker that conjugates a target protein ligand to a Cereblon (CRBN) E3 ubiquitin ligase ligand, thereby enabling the targeted degradation of pathogenic proteins. This guide covers its commercial availability, physicochemical properties, and detailed protocols for its application in PROTAC synthesis.

Introduction to Thalidomide-based PROTAC Linkers

Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), are potent binders of the Cereblon (CRBN) E3 ubiquitin ligase complex. In the context of PROTACs, the thalidomide moiety functions as the E3 ligase recruiter. By attaching a linker with a terminal protected amine, such as this compound, researchers can create a versatile intermediate. The Boc (tert-butyloxycarbonyl) protecting group can be selectively removed to reveal a primary amine, which is then readily coupled to a ligand for a protein of interest (POI), completing the synthesis of the heterobifunctional PROTAC molecule.

Commercial Availability and Suppliers

While the exact molecule "this compound" may be available from a limited number of vendors or synthesized on demand, several closely related and functionally equivalent analogs are commercially available. These analogs, often featuring short polyethylene (B3416737) glycol (PEG) or alkyl chains, serve the same purpose in PROTAC synthesis.

| Product Name | Supplier(s) | CAS Number | Notes |

| Thalidomide-NH-PEG2-C2-NH-Boc | MedChemExpress, AbMole BioScience, TargetMol, AstaTech, Inc. | 2097509-40-3 | A common analog with a short PEG linker for improved solubility. |

| Thalidomide-NH-C4-NH-Boc | MedChemExpress, Selleck Chemicals, MyBioSource, TargetMol | 2093388-52-2 | An analog with a C4 alkyl chain linker. |

| Thalidomide-NH-(CH2)3-NH-Boc | MedChemExpress | Not specified | An analog with a C3 alkyl chain linker. |

Physicochemical and Technical Data

The following table summarizes the key technical data for a representative and commonly available analog, Thalidomide-NH-PEG2-C2-NH-Boc . These properties are crucial for experimental design, including reaction setup and purification.

| Property | Value |

| Molecular Formula | C24H32N4O8 |

| Molecular Weight | 504.53 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% (verified by HPLC and NMR) |

| Solubility | Soluble in DMSO (e.g., ≥ 90 mg/mL) |

| Storage Conditions | Store at -20°C, sealed and protected from light. For long-term storage (-80°C), stability is typically maintained for at least 6 months. |

Experimental Protocols

The utility of this compound and its analogs lies in a two-step process: deprotection of the Boc group followed by coupling to a ligand for the protein of interest.

Boc Deprotection Protocol

The Boc protecting group is acid-labile and can be efficiently removed under acidic conditions to yield the free amine, which is often isolated as a salt (e.g., TFA salt).

Objective: To remove the Boc protecting group to generate the primary amine for subsequent coupling reactions.

Materials:

-

This compound (or analog)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Nitrogen or argon atmosphere setup

Procedure:

-

Dissolve the Boc-protected thalidomide linker (1.0 eq) in anhydrous DCM (e.g., 0.1 M concentration) in a round bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add TFA (e.g., 5-10 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

-

Add cold diethyl ether to the residue to precipitate the product (the TFA salt of the deprotected amine).

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The resulting amine TFA salt is typically used in the next step without further purification.

Amide Coupling Protocol for PROTAC Synthesis

The deprotected thalidomide linker (now possessing a free primary amine) can be coupled with a ligand for a target protein that has a carboxylic acid handle. Standard peptide coupling reagents are used for this purpose.

Objective: To form a stable amide bond between the thalidomide-linker-amine and a carboxylic acid-bearing ligand for the protein of interest.

Materials:

-

Deprotected Thalidomide-linker-amine TFA salt (from step 4.1)

-

Target protein ligand with a carboxylic acid moiety (1.0-1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Peptide coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2-1.5 eq)

-

A non-nucleophilic base, e.g., N,N-Diisopropylethylamine (DIPEA) (3-5 eq)

-

Magnetic stirrer and stir bar

-

Reaction vial or flask

-

Nitrogen or argon atmosphere setup

Procedure:

-

In a reaction vial under a nitrogen atmosphere, dissolve the target protein ligand-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add the coupling reagent HATU (1.2 eq) and the base DIPEA (3.0 eq) to the solution and stir for 10-15 minutes to pre-activate the carboxylic acid.

-

In a separate vial, dissolve the deprotected thalidomide-linker-amine TFA salt (1.1 eq) in anhydrous DMF and add DIPEA (2.0 eq) to neutralize the TFA salt.

-

Add the solution of the activated ester to the amine solution.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove DMF and excess reagents.

-

The crude product is then purified using flash column chromatography or preparative HPLC to yield the final PROTAC molecule.

Mechanism of Action and Signaling Pathway

The synthesized PROTAC molecule, incorporating the thalidomide moiety, hijacks the cellular ubiquitin-proteasome system to induce the degradation of a specific target protein.

Workflow for PROTAC-mediated Protein Degradation:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary POI-PROTAC-CRBN complex.

-

Ubiquitination: This proximity induces the E3 ligase to transfer ubiquitin (Ub) molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

-

Polyubiquitination: A chain of ubiquitin molecules is formed on the POI.

-

Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized and targeted by the 26S proteasome.

-

Degradation and Recycling: The proteasome unfolds and degrades the POI into small peptides. The PROTAC molecule is released and can catalyze further rounds of degradation.

Caption: Mechanism of action for a thalidomide-based PROTAC.

Caption: General workflow for PROTAC synthesis.

Safety and Handling Precautions for Thalidomide Analogs: A Technical Guide for Researchers

For research use only. Not for human or veterinary use.

This guide provides an in-depth overview of the essential safety and handling precautions for thalidomide (B1683933) and its analogs, including lenalidomide (B1683929) and pomalidomide (B1683931). These immunomodulatory drugs (IMiDs) are potent compounds requiring strict handling protocols to ensure the safety of laboratory personnel. This document is intended for researchers, scientists, and drug development professionals who may be handling these substances in a laboratory setting.

Hazard Identification and Risk Assessment

Thalidomide and its analogs are classified as hazardous substances primarily due to their potent teratogenic effects. Exposure, even in small amounts, can cause severe birth defects.[1][2][3] Additionally, these compounds present other health risks that necessitate a thorough risk assessment before any handling.

A crucial aspect of risk assessment for potent compounds in a research setting is the concept of Control Banding . This process assigns a compound to a hazard category that corresponds to a range of airborne concentrations and outlines the necessary engineering controls, administrative controls, and personal protective equipment (PPE) for safe handling.[4][5] For novel thalidomide analogs with limited toxicological data, a conservative approach should be taken, treating them with the highest level of precaution until more information is available.

Key Hazards:

-

Teratogenicity: All thalidomide analogs should be considered potential human teratogens.[1][2][3]

-

Acute Toxicity: While oral LD50 values in animal models are relatively high, these compounds are still considered toxic if swallowed.[6][7][8][9][10]

-

Organ Toxicity: Prolonged or repeated exposure may cause damage to various organs.[11]

-

Skin and Eye Irritation: May cause mild irritation upon contact.[12]

Quantitative Toxicity Data

The following table summarizes available quantitative toxicity data for thalidomide, lenalidomide, and pomalidomide. It is important to note that specific Occupational Exposure Limits (OELs) for these compounds are not consistently published. In the absence of formal OELs, a risk-based approach using control banding is recommended. For potent compounds like thalidomide analogs, OELs are typically in the range of less than 10 µg/m³.[13]

| Compound | Parameter | Species | Route | Value | Reference(s) |

| Thalidomide | LD50 | Rat | Oral | 113 mg/kg | [7][14] |

| LD50 | Mouse | Oral | >2000 mg/kg | [7][10] | |

| LD50 | Rat | Dermal | 1550 mg/kg | [10] | |

| Lenalidomide | LD50 | Rat | Oral | >2000 mg/kg | [15] |

| LD50 | Rabbit | Dermal | >2000 mg/kg | [8] | |

| TDLO | Human | Oral | 9 mg/kg/4W (intermittent) | [3][9] | |

| Pomalidomide | LD50 | Rat | Oral | 980 mg/kg | [6] |

| LD50 | Mouse | Oral | 300 mg/kg | [6] | |

| LD50 | Rabbit | Oral | 3200 mg/kg | [6] | |

| MLD | Rat/Mouse | Oral | >2000 mg/kg | [16] | |

| MLD | Rat | IV | 50-80 mg/kg | [16] |

LD50: Median lethal dose; TDLO: Lowest published toxic dose; MLD: Minimum lethal dose.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment is essential when working with thalidomide analogs. This includes a combination of engineering controls and appropriate PPE.

Engineering Controls

-

Designated Work Area: All work with thalidomide analogs should be conducted in a designated area with restricted access.

-

Ventilation: A certified chemical fume hood is mandatory for all manipulations of powdered compounds and for preparing solutions.[12]

-

Containment: For procedures with a high risk of aerosol generation, a glove box or other suitable containment enclosure should be used.

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling thalidomide analogs.

| Task | Recommended PPE |

| Handling Powders (weighing, aliquoting) | - Disposable lab coat- Double gloves (nitrile)- Safety glasses with side shields- Respiratory protection (e.g., N95 respirator or powered air-purifying respirator - PAPR) |

| Handling Solutions | - Disposable lab coat- Nitrile gloves- Safety glasses with side shields |

| General Laboratory Work (in designated area) | - Lab coat- Nitrile gloves- Safety glasses |

Safe Handling and Storage

Handling

-

Avoid Inhalation and Contact: Do not breathe dust or fumes. Avoid contact with skin and eyes.[12]

-

Weighing: Weighing of powdered compounds should be done in a fume hood or other ventilated enclosure.

-

Solution Preparation: When preparing solutions, add the solvent to the solid to minimize dust generation.

-

Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the designated work area.[16]

Storage

-

Containers: Store in a tightly sealed, clearly labeled container.

-

Location: Store in a secure, well-ventilated, and dry place, away from incompatible materials such as strong oxidizers.[6] For long-term storage, some analogs may require refrigeration or freezing (-20°C).[12][17][18]

-

Light: Protect from light.

Chemical Stability

Thalidomide and its analogs have varying stability depending on the conditions. It is crucial to be aware of their degradation profiles.

| Compound | Condition | Stability | Reference(s) |

| Thalidomide | Aqueous suspension (room temp, protected from light) | Stable for at least 31 days | [19][20] |

| Aqueous suspension (refrigerated) | Stable for at least 35 days | [21] | |

| Gamma irradiation | Stable up to 100 kGy | [22] | |

| Lenalidomide | General | Stable under normal conditions, but avoid prolonged exposure to air or moisture | [3] |

| Pomalidomide | General | Stable under recommended storage conditions (-20°C) | [17][23] |